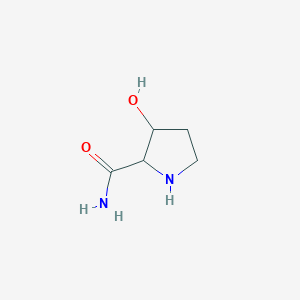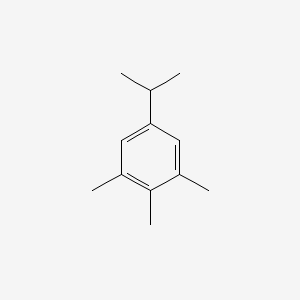
Morphinan-3,4-diol, 17-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morphinan-3,4-diol, 17-methyl- is a compound belonging to the morphinan class of chemicals. This class is known for its psychoactive properties and includes well-known substances such as morphine, codeine, and dextromethorphan . Morphinan-3,4-diol, 17-methyl- has a phenanthrene core structure with various functional groups that contribute to its unique chemical and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3,4-diol, 17-methyl- typically involves multiple steps, starting from simpler organic molecules. One common route involves the hydrogenation of thebaine, a naturally occurring opiate, followed by various chemical modifications to introduce the desired functional groups . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of Morphinan-3,4-diol, 17-methyl- often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Morphinan-3,4-diol, 17-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This can affect the double bonds within the phenanthrene core.
Substitution: Functional groups can be introduced or modified through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with different pharmacological properties .
Aplicaciones Científicas De Investigación
Morphinan-3,4-diol, 17-methyl- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing various derivatives with potential pharmaceutical applications.
Biology: Studies often focus on its interaction with biological receptors and its effects on cellular processes.
Medicine: It is investigated for its analgesic properties and potential use in pain management.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Morphinan-3,4-diol, 17-methyl- involves its interaction with opioid receptors in the central nervous system. It primarily acts as an agonist at the μ-opioid receptor, leading to analgesic effects. The compound can also interact with other receptors, such as the NMDA receptor, contributing to its complex pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
Morphine: A well-known analgesic with a similar core structure but different functional groups.
Codeine: Another analgesic with a methyl group at the 3-position.
Dextromethorphan: A cough suppressant with a similar structure but different pharmacological effects.
Uniqueness
Morphinan-3,4-diol, 17-methyl- is unique due to its specific functional groups and their arrangement, which contribute to its distinct pharmacological properties. Its ability to interact with multiple receptors and undergo various chemical reactions makes it a versatile compound for research and therapeutic applications .
Propiedades
Número CAS |
63690-32-4 |
|---|---|
Fórmula molecular |
C17H23NO2 |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,4-diol |
InChI |
InChI=1S/C17H23NO2/c1-18-9-8-17-7-3-2-4-12(17)13(18)10-11-5-6-14(19)16(20)15(11)17/h5-6,12-13,19-20H,2-4,7-10H2,1H3/t12-,13+,17+/m0/s1 |
Clave InChI |
VCPXRQXUZJVACG-OGHNNQOOSA-N |
SMILES isomérico |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C(=C(C=C4)O)O |
SMILES canónico |
CN1CCC23CCCCC2C1CC4=C3C(=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]piperidine](/img/structure/B13944131.png)


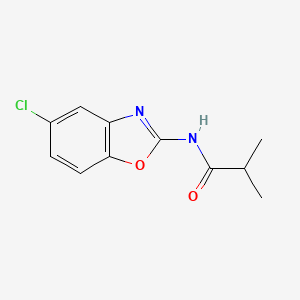
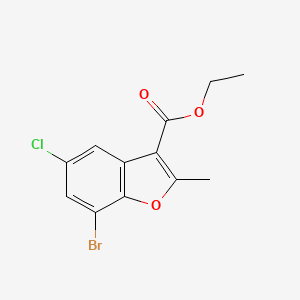
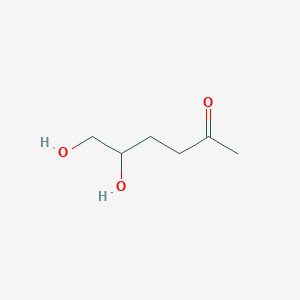
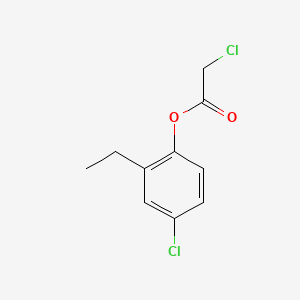

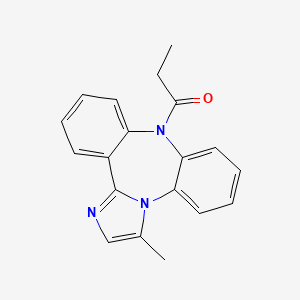
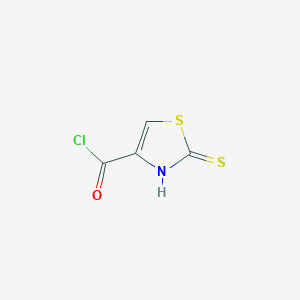
![Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate](/img/structure/B13944206.png)
![2-[(Butylsulfonyl)amino]benzoic acid](/img/structure/B13944214.png)
